REACTION_CXSMILES
|
[C:1]1([C:7]([OH:9])=O)([C:4]([OH:6])=[O:5])[CH2:3][CH2:2]1.C(N(CC)CC)C.O=S(Cl)Cl.[CH3:21][O:22][C:23]1[CH:28]=[CH:27][C:26]([NH2:29])=[CH:25][CH:24]=1>C1COCC1.CC(=O)OCC>[CH3:21][O:22][C:23]1[CH:28]=[CH:27][C:26]([NH:29][C:7]([C:1]2([C:4]([OH:6])=[O:5])[CH2:2][CH2:3]2)=[O:9])=[CH:25][CH:24]=1
|
Name
|
|
Quantity
|
390 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)(C(=O)O)C(=O)O
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
|
Quantity
|
387 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)N
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(OCC)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The compound was prepared
|
Type
|
CUSTOM
|
Details
|
After 15 min reaction at such temperature
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
STIRRING
|
Details
|
stirred for additional 18 h
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
After that, reaction mixture
|
Type
|
CUSTOM
|
Details
|
unconsumed diacid was quenched by 10% NaOH (0.5 mL)
|
Type
|
EXTRACTION
|
Details
|
Crude product was extracted by EA
|
Type
|
WASH
|
Details
|
washed by water and brine
|
Type
|
CONCENTRATION
|
Details
|
Organic portions were concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Solid precipitated by addition of n-heptane
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
FILTRATION
|
Details
|
by filter
|
Type
|
CUSTOM
|
Details
|
Prolonged drying in vacuo
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)NC(=O)C1(CC1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |